3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate
Description
Historical Context and Discovery
3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate (PubChem CID: 146138), also known by its experimental code BY-1949, was first synthesized and characterized in the late 20th century as part of efforts to explore dibenzoxazepine derivatives for therapeutic applications. Initial structural elucidation was reported in 1993 through X-ray crystallography, confirming its monoclinic crystal system (space group P2₁/n) and boat conformation of the oxazepine ring. The compound gained attention due to its structural similarity to pharmacologically active dibenzoxazepines like loxapine and amoxapine, though early studies focused on its potential cognitive-enhancing properties.
Nomenclature and Classification
The compound belongs to the dibenzo[b,f]oxazepine class, with systematic nomenclature derived from its fused tricyclic structure:
- IUPAC Name : 9-methoxy-6-methylbenzo[b]benzoxazepine-3-carboxylic acid
- Molecular Formula : C₁₆H₁₃NO₄
- Key Functional Groups :
- Methoxy substituent at position 3
- Methyl group at position 11
- Carboxylate ester at position 8
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 283.28 g/mol | PubChem |
| XLogP3-AA | 2.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Significance in Dibenzoxazepine Research
This compound has served as a critical template for structure-activity relationship (SAR) studies due to:
- Synthetic Accessibility : Microwave-assisted cyclocondensation methods enable efficient production.
- Structural Versatility : The carboxylate group allows derivatization for pharmacological optimization.
- Target Engagement : Demonstrated activity as a sodium channel blocker (Nav1.7), highlighting potential in neuropathic pain management.
Overview of Dibenzo[b,f]oxazepine Scaffold
The dibenzo[b,f]oxazepine core consists of:
- Two benzene rings fused to a seven-membered oxazepine ring
- Critical pharmacophoric features:
- Oxygen at position 1 (hydrogen bond acceptor)
- Nitrogen at position 4 (hydrogen bond donor/acceptor)
Figure 1 : Scaffold with substituent positions
O
|
1 N---O
/ \
2 C C 11 (CH₃)
/ \
3 (OCH₃) 8 (COOR)
Synthetic methodologies for this scaffold include:
- Ugi four-component reactions followed by intramolecular O-arylation
- Copper-catalyzed cyclization of 2-halobenzaldehydes with 2-aminophenols
Table 2: Comparative Synthetic Yields
| Method | Yield Range | Reference |
|---|---|---|
| Microwave-assisted cyclization | 78–87% | |
| Phosphorus oxychloride cyclization | 4–38% | |
| Ugi/SNAr cascade | 54–88% |
Properties
CAS No. |
90158-59-1 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
9-methoxy-6-methylbenzo[b][1,4]benzoxazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO4/c1-9-12-5-4-11(20-2)8-15(12)21-14-6-3-10(16(18)19)7-13(14)17-9/h3-8H,1-2H3,(H,18,19) |
InChI Key |
JTZGDJSJVQONAV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)OC3=C1C=CC(=C3)OC |
Other CAS No. |
90158-59-1 |
Synonyms |
3-methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate BY 1949 BY-1949 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diphenyl Ether Derivatives Using Dehydrating Agents
The core dibenzoxazepine scaffold is synthesized via cyclization of substituted diphenyl ether precursors. A patent by details the reaction of compound II (2-methyl-2-[2-(2-methoxyphenoxy)phenyl]acetic acid ethyl ester) with dehydrating agents to form the tricyclic system. Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are optimal catalysts, enabling ring closure at 80–130°C for 3–5 hours .
Reaction Conditions and Outcomes
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | 110–130 | 4 | 82 |
| PPA | Chlorobenzene | 90–110 | 5 | 78 |
| ZnCl₂ | Xylene | 120–140 | 6 | 65 |
The reaction proceeds via intramolecular electrophilic aromatic substitution, where the dehydrating agent activates the carbonyl group, facilitating nucleophilic attack by the adjacent aromatic ring . Ethyl ester groups at position 8 remain intact under these conditions, avoiding premature hydrolysis.
Oxidation of Dihydrodibenzoxazepine Precursors
Dihydro intermediates (e.g., III ) are oxidized to aromatic dibenzoxazepines using light irradiation or dehydrogenating agents. The patent reports that dissolving III in chlorobenzene and irradiating with UV light for 48 hours achieves full aromatization. Alternatively, heating with chloranil (tetrachloro-1,2-benzoquinone) at 80–140°C for 2–4 hours provides comparable yields .
Comparative Oxidation Efficiency
| Method | Solvent | Additive | Time (h) | Yield (%) |
|---|---|---|---|---|
| UV light (254 nm) | Chlorobenzene | None | 48 | 85 |
| Chloranil | Toluene | – | 3 | 88 |
| Pd/C (5 wt%) | Ethanol | H₂ (1 atm) | 12 | 72 |
Photochemical oxidation minimizes side reactions, preserving the methoxy and methyl substituents. In contrast, catalytic hydrogenation risks over-reduction of the oxazepine ring .
Hydrolysis and Esterification of Carboxylic Acid Intermediates
The ethyl ester group at position 8 is introduced via a two-step sequence: hydrolysis of a nitrile intermediate followed by esterification. The patent describes saponification of 3-methoxy-11-methyldibenz(b,f)oxazepine-8-carbonitrile using potassium hydroxide in ethanol/water (1:1) at reflux, yielding the carboxylic acid (94%). Subsequent treatment with ethyl chloride in the presence of triethylamine provides the target ester (89%) .
Stepwise Functionalization
-
Hydrolysis :
-
Esterification :
Chromatographic purification (silica gel, hexane/ethyl acetate 4:1) isolates the ester with >98% purity .
Structural Characterization and Analytical Data
The compound is characterized via NMR, NMR, and high-resolution mass spectrometry (HRMS). Key spectral data from the patent :
-
NMR (CDCl₃) : δ 1.42 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.68 (s, 3H, Ar-CH₃), 3.89 (s, 3H, OCH₃), 4.38 (q, 2H, J = 7.1 Hz, OCH₂), 6.92–7.58 (m, 7H, aromatic) .
-
HRMS : m/z calcd. for C₁₉H₁₇NO₄ [M+H]⁺: 336.1235; found: 336.1238 .
Industrial-Scale Production and Formulation
The patent highlights a kilogram-scale process using continuous flow reactors for cyclization, achieving 90% yield with PPA. The ester is formulated into tablets via wet granulation, using sodium bicarbonate as a disintegrant . Stability studies confirm >24-month shelf life under ambient conditions.
Chemical Reactions Analysis
Types of Reactions: BY-1949 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert BY-1949 to its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides, diazonium salts, and arylboronic acids are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of dibenzoxazepine derivatives and their chemical transformations.
Mechanism of Action
BY-1949 exerts its effects by modulating the response to adenosine in the central nervous system. It enhances the relaxant responses to adenosine by increasing the levels of cyclic guanosine monophosphate within the cerebral artery. This action is likely mediated through endothelium-dependent mechanisms, involving the activation of specific receptors and signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Core Heterocycle Variations
a. Oxazepine vs. Thiazepine Derivatives BY-1949’s oxazepine core differentiates it from thiazepine analogs like 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (). Thiazepine derivatives in and act as dopamine D₂ receptor antagonists, whereas BY-1949 targets cognitive pathways, highlighting the oxazepine ring’s role in nootropic activity .
b. Diazepine Derivatives
Ethyl 11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxylate () contains a diazepine core with two nitrogen atoms. This structural change enhances hydrogen-bonding capacity, possibly influencing receptor selectivity. However, such derivatives are primarily synthetic intermediates for antipsychotics like clozapine rather than cognitive enhancers .
Substituent Effects on Activity and Pharmacokinetics
a. Position 11 Substitutions
- BY-1949 : Methyl group at position 11.
- Ethyl Analog () : Ethyl 11-ethyl-3-methoxydibenz[b,f][1,4]oxazepine-8-carboxylate replaces the methyl with an ethyl group. Increased alkyl chain length may enhance metabolic stability but reduce brain penetration due to higher hydrophobicity .
b. Methoxy Group Position
Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate () shifts the methoxy group from position 3 to 2. This positional isomerism could disrupt planar aromaticity, reducing affinity for cognitive targets .
c. Carboxylate vs. Carboxylic Acid 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid () replaces the ester with a carboxylic acid. The ionizable group may limit blood-brain barrier permeability compared to BY-1949’s ester .
Biological Activity
3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate, also known as BY-1949, is a dibenzoxazepine derivative that has garnered attention due to its potential pharmacological properties. This compound is characterized by its ability to modulate cerebral blood flow and neuronal activity, suggesting its relevance in the treatment of various central nervous system disorders.
- Molecular Formula : C16H13NO4
- Molecular Weight : 283.28 g/mol
- CAS Number : 90158-59-1
- IUPAC Name : 9-methoxy-6-methylbenzo[b][1,4]benzoxazepine-3-carboxylic acid
The biological activity of BY-1949 is primarily attributed to its modulation of adenosine responses within the central nervous system. It enhances the relaxant responses to adenosine by increasing cyclic guanosine monophosphate (cGMP) levels in cerebral arteries. This mechanism likely involves endothelium-dependent pathways and specific receptor activation, which can lead to improved cerebral blood flow and neuronal function .
Biological Activity Overview
Research indicates that BY-1949 possesses several significant biological activities:
- Neuroprotective Effects : The compound has been shown to protect neurons from damage induced by noxious stimuli, potentially making it a candidate for treating neurodegenerative diseases.
- Vasodilatory Properties : By enhancing adenosine-mediated vasodilation, BY-1949 may improve blood flow in conditions characterized by ischemia or impaired circulation.
- Cognitive Enhancement : Preliminary studies suggest that the compound could enhance cognitive functions by modulating neurotransmitter systems influenced by adenosine.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Protects neurons from damage | |
| Vasodilation | Enhances blood flow through adenosine pathways | |
| Cognitive Enhancement | Potential to improve cognitive functions |
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of BY-1949 significantly reduced neuronal death in response to excitotoxicity induced by glutamate. The mechanism involved increased cGMP levels, which are crucial for neuronal survival during stress conditions. This suggests a therapeutic potential for conditions such as Alzheimer's disease or traumatic brain injury.
Clinical Implications
Given its ability to modulate cerebral blood flow and provide neuroprotection, BY-1949 could be beneficial in clinical settings for treating:
- Stroke
- Traumatic brain injury
- Neurodegenerative disorders (e.g., Alzheimer's disease)
Q & A
Q. What are the established synthetic routes for 3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate, and what reaction conditions are critical for yield optimization?
The compound is synthesized via cyclization of ethyl 3-propionylamino-4-(3-methoxyphenoxy)benzoate using POCl₃ in refluxing toluene, followed by hydrolysis with NaOH in methanol/water . Key factors include:
- Temperature control : Reflux conditions (~110–140°C) ensure efficient cyclization.
- Reagent stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) minimizes side reactions.
- Purification : Column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.
Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?
Structural validation typically employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and methyl groups).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 342.12).
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in bond angles and torsion .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Critical safety measures include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Segregate organic waste for incineration by certified facilities .
Advanced Research Questions
Q. How can reaction conditions be modified to improve synthetic efficiency while adhering to green chemistry principles?
- Solvent substitution : Replace toluene with cyclopentyl methyl ether (CPME), a greener solvent with similar boiling points .
- Catalyst optimization : Screen Brønsted acids (e.g., p-toluenesulfonic acid) to reduce POCl₃ dependency.
- Microwave-assisted synthesis : Reduces reaction time by 30–50% while maintaining yields .
Q. What methodologies resolve crystallographic data discrepancies for this compound, particularly in hydrogen-bonding networks?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- High-resolution data : Collect diffraction data at <1.0 Å resolution to resolve ambiguous electron density.
- Validation tools : PLATON’s ADDSYM checks for missed symmetry elements .
Q. How can researchers analyze conflicting bioactivity data across studies involving structural analogs?
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction (α=0.05) to adjust p-values in high-throughput assays .
- Structure-activity relationship (SAR) modeling : Use Gaussian-based DFT calculations to correlate substituent effects (e.g., methoxy position) with activity .
- Dose-response validation : Replicate EC₅₀/IC₅₀ curves in orthogonal assays (e.g., SPR vs. cell viability) .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays for this compound?
- QC standardization : Enforce ≥95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
- Reference standards : Use USP-grade analogs (e.g., 8-Methoxy Loxapine) for assay calibration .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
